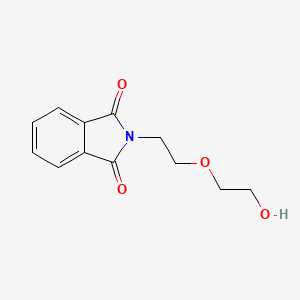

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKIFGNPYPHRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373091 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69676-63-7 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis protocol

Title: Technical Whitepaper: High-Efficiency Synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS 69676-63-7)

Executive Summary

This compound (CAS 69676-63-7) is a critical bifunctional intermediate in the synthesis of heterobifunctional linkers, particularly for Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its structure consists of a phthalimide-protected primary amine linked to a diethylene glycol (DEG) spacer terminated by a primary alcohol.

This guide details the Direct Condensation Protocol , a superior method yielding >95% purity with high atom economy, surpassing the traditional Gabriel synthesis in scalability and ease of purification.

Chemical Profile & Structural Analysis

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 69676-63-7 |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |

| Key Functionality | Masked amine (Phthalimide) + Reactive Alcohol (Primary OH) |

Strategic Utility: The phthalimide group serves as a robust protecting group for the amine, stable to acidic and mild oxidative conditions, while the hydroxyl group remains free for activation (e.g., tosylation, mesylation) or direct coupling.

Retrosynthetic Logic & Pathway Selection

Two primary routes exist for synthesizing this scaffold.[1] The choice of protocol significantly impacts yield and waste generation.

-

Route A: Direct Condensation (Recommended)

-

Reactants: Phthalic Anhydride + 2-(2-Aminoethoxy)ethanol (Diglycolamine).

-

Mechanism: Nucleophilic acyl substitution followed by cyclodehydration.

-

Advantage: Atom economical (only water is a byproduct), no salt waste, quantitative yield.

-

Conditions: Toluene reflux with Dean-Stark water removal.

-

-

Route B: Gabriel Synthesis (Traditional)

-

Reactants: Potassium Phthalimide + 2-(2-Chloroethoxy)ethanol.

-

Mechanism:

Nucleophilic Substitution. -

Disadvantage: Generates stoichiometric KCl waste, requires polar aprotic solvents (DMF) difficult to remove, lower atom economy.

-

Decision: This guide focuses on Route A due to its operational simplicity and suitability for scale-up.

Figure 1: Comparison of synthetic pathways. Route A is preferred for its atom economy and simplified workup.

Core Protocol: Direct Condensation (Dean-Stark Method)

This protocol relies on the azeotropic removal of water to drive the equilibrium toward the imide formation.

Materials & Reagents

-

Phthalic Anhydride (Substrate): 1.0 equivalent (e.g., 2.95 g / 20 mmol).

-

2-(2-Aminoethoxy)ethanol (Reagent): 1.0 equivalent (e.g., 2.10 g / 20 mmol).

-

Toluene (Solvent): ~4-5 mL per mmol (e.g., 90 mL).

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar.

Step-by-Step Methodology

-

Setup: Equip a clean, dry 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap filled with toluene and a reflux condenser.[2]

-

Charging: Add Phthalic Anhydride (2.95 g, 19.94 mmol) and 2-(2-Aminoethoxy)ethanol (2.10 g, 19.94 mmol) to the flask.

-

Solvation: Add Toluene (90 mL). The solids may not dissolve immediately; this is normal.

-

Reaction (Cyclodehydration):

-

Heat the mixture to a vigorous reflux (oil bath ~120-130°C).

-

Maintain reflux for 6 hours .

-

Monitoring: Observe water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases and the solution becomes clear/homogeneous.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Observation: The product may crystallize upon cooling.

-

If solid precipitates: Filter the white solid and wash with cold toluene.

-

If solution remains clear: Concentrate the toluene under reduced pressure (Rotavap) to obtain a white solid residue.

-

-

Purification (Optional):

-

The crude purity is typically >95%.[3]

-

If necessary, recrystallize from Ethyl Acetate/Hexanes or perform a short silica plug filtration (Eluent: 1:2 Hexanes:Ethyl Acetate).

-

Figure 2: Operational workflow for the Direct Condensation protocol.

Analytical Validation

To ensure the integrity of the synthesized linker, compare your analytical data against these standard values.

-

TLC (Thin Layer Chromatography):

-

NMR (Chloroform-

-

Self-Validating Check:

-

The disappearance of the broad

protons of the starting amine. -

The integration ratio of Aromatic (4H) to Aliphatic (8H) protons must be exactly 1:2.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete water removal. | Ensure the Dean-Stark trap is functioning correctly; extend reflux time. |

| Sticky Oil Product | Residual Toluene or impurities. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |

| Hydrolysis | Exposure to moisture during storage. | Store the product in a desiccator. The phthalimide ring can open in the presence of water and base. |

| Starting Material Remains | Stoichiometry error. | Use a slight excess (1.05 eq) of Phthalic Anhydride to ensure full consumption of the amine. |

References

-

National Institutes of Health (NIH). (2012). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide Crystal Structure. PMC. Retrieved January 30, 2026, from [Link]

Sources

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS number 69676-63-7

The "Masked" PEG2 Linker for PROTAC and Bioconjugation Architectures

CAS Number: 69676-63-7 Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol [1][2][3][4][5]

Part 1: Executive Summary & Strategic Utility

In the precise engineering of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—linker chemistry determines bioavailability, solubility, and ternary complex stability.

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione serves as a critical "Masked PEG2" building block . Structurally, it consists of a phthalimide-protected primary amine connected to a reactive primary alcohol via a diethylene glycol (PEG2) spacer.

Why this molecule matters:

-

Orthogonal Protection: The phthalimide group is stable against acidic, oxidative, and mild basic conditions, allowing chemists to modify the hydroxyl "tail" (e.g., oxidation, halogenation, tosylation) without disturbing the amine "head."

-

Solubility Modulation: The PEG2 spacer introduces hydrophilicity, counteracting the lipophilicity often associated with E3 ligase ligands (like Thalidomide or VHL binders) and warheads.

-

Defined Spatial Separation: It provides a precise atomic distance (~9–12 Å) between functional heads, critical for avoiding steric clashes in E3-Ubiquitin-Substrate ternary complexes.

Part 2: Chemical Profile[5][6]

| Property | Specification |

| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128–130 °C (Experimental) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water |

| Stability | Stable under standard laboratory conditions; Hydrolyzes in strong base (hydrazine/NaOH) |

| Reactive Moieties | Phthalimide (Masked Amine), Primary Hydroxyl (Nucleophile/Electrophile precursor) |

Part 3: Synthesis & Production Logic

The most robust route to CAS 69676-63-7 avoids the use of toxic halo-ethers (like bis(2-chloroethyl) ether) by utilizing 2-(2-aminoethoxy)ethanol (Diglycolamine) and Phthalic Anhydride . This condensation reaction is thermodynamically driven by the removal of water.

Protocol: Dean-Stark Condensation

Context: This method is preferred for scale-up due to its atom economy and simple workup.

-

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

2-(2-aminoethoxy)ethanol (1.0 eq)

-

Toluene (Solvent, ~10-15 volumes)

-

-

Procedure:

-

Dissolve phthalic anhydride and the amine in toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Attach a Dean-Stark trap fitted with a reflux condenser.

-

Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water will azeotrope with toluene and collect in the trap.

-

Endpoint: Continue reflux until water evolution ceases (typically 4–6 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, filter and wash with cold hexanes.

-

If soluble, wash the organic layer with 5% NaHCO₃ (to remove unreacted anhydride) and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Validation:

-

TLC (Hexane:EtOAc 1:[4]2) should show a single spot (Rf ~0.35).

-

¹H NMR should confirm the disappearance of the amine protons and the presence of the aromatic phthalimide signals (δ 7.7–7.9 ppm).

-

Part 4: Functional Utility & "Linkerology" Workflow

This compound is rarely the final product; it is a transitional scaffold . The workflow typically involves activating the hydroxyl group, coupling it to a ligand, and finally deprotecting the amine to allow for a second coupling event.

Diagram: The PROTAC Linker Assembly Workflow

The following diagram illustrates how CAS 69676-63-7 functions as a central hub in synthesizing a PROTAC linker.

Caption: Logical flow of converting the raw alcohol into a bifunctional linker capable of bridging a Warhead and an E3 Ligand.

Part 5: Experimental Protocols (Downstream Applications)

A. Activation of the Hydroxyl Group (Tosylation)

To couple this linker to a nucleophile (e.g., a phenolic warhead), the hydroxyl group must first be converted into a good leaving group.

-

Setup: Dissolve CAS 69676-63-7 (1.0 eq) in anhydrous DCM.

-

Reagents: Add Triethylamine (1.5 eq) and catalytic DMAP (0.1 eq). Cool to 0 °C.

-

Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Reaction: Warm to room temperature and stir for 4–12 hours.

-

Workup: Wash with 1N HCl (to remove amine/pyridine salts), then NaHCO₃. Dry and concentrate.

-

Result: The resulting Phth-PEG2-OTs is a potent electrophile.

B. Deprotection (The Gabriel Release)

Once the linker is attached to the first ligand (Warhead), the phthalimide must be removed to reveal the amine for the second attachment (E3 Ligand).

-

Reagents: Hydrazine hydrate (NH₂NH₂·H₂O) or Methylamine (33% in EtOH).

-

Solvent: Ethanol or THF/MeOH mixture.

-

Protocol:

-

Dissolve the phthalimide-protected intermediate in Ethanol.

-

Add Hydrazine hydrate (3–5 eq).

-

Heat to reflux for 1–2 hours. A white precipitate (phthalhydrazide) will form.

-

-

Workup:

-

Cool and filter off the white solid precipitate.

-

Concentrate the filtrate.[6]

-

Note: If the byproduct is sticky, redissolve in DCM and wash with basic water to extract the free amine into the organic phase (if lipophilic) or perform an acidic extraction/basic release sequence.

-

Part 6: Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhaling dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability to prevent slow hydrolysis of the phthalimide ring).

References

-

Synthesis via Dean-Stark Condensation

-

Title: Synthesis of this compound from Phthalic anhydride and 2-(2-aminoethoxy)ethanol.[4]

- Source: ChemicalBook / Patent Liter

-

-

Crystallographic Data & Structural Confirmation

-

Deprotection Protocols (Gabriel Synthesis)

-

Application in PROTACs

- Title: Recent Developments in PROTAC-mediated Protein Degrad

- Source: N

-

URL:[Link]

Sources

- 1. 69676-63-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS: 69676-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CAS No.69676-63-7,this compound Suppliers [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

Structural Elucidation Protocol: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Executive Summary & Synthetic Context[1][2][3]

The compound 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (often referred to as

Precise structural elucidation of this intermediate is paramount; isomeric impurities or incomplete functionalization can lead to off-target conjugation in downstream medicinal chemistry campaigns. This guide provides a self-validating, multi-modal analytical protocol to confirm the identity and purity of this specific linker.

Mass Spectrometry: Molecular Formula Confirmation

The first pillar of elucidation is establishing the molecular formula (

Experimental Protocol

-

Instrument: Q-TOF or Orbitrap HRMS.

-

Solvent: Methanol/Water (1:1) + 0.1% Formic Acid.

-

Mode: Positive Ion Mode (

).

Data Interpretation

The theoretical monoisotopic mass is 235.0845 Da .

| Ion Species | Observed m/z | Theoretical m/z | Delta (ppm) | Interpretation |

| 236.0917 | 236.0917 | < 5 | Protonated molecular ion | |

| 258.0737 | 258.0737 | < 5 | Sodium adduct (common in polyethers) | |

| 253.1183 | 253.1183 | < 5 | Ammonium adduct |

Mechanistic Insight: High abundance of sodium adducts (

Infrared Spectroscopy: Functional Group Fingerprinting

FT-IR provides rapid confirmation of the two distinct termini: the imide and the alcohol.

Key Absorptions[4][5]

| Wavenumber ( | Functional Group | Mode | Diagnostic Value |

| 3300 - 3500 | O-H | Stretching (Broad) | Confirms the terminal hydroxyl group. Absence indicates oxidation to aldehyde or capping. |

| 1770 (weak) | C=O (Imide) | Asymmetric Stretch | Characteristic doublet of cyclic imides. |

| 1710 (strong) | C=O (Imide) | Symmetric Stretch | Primary carbonyl diagnostic. |

| 1050 - 1150 | C-O-C | Ether Stretch | Confirms the diethylene glycol backbone. |

| 720 | C-H (Aromatic) | Out-of-plane bending | Ortho-disubstituted benzene ring (phthalimide). |

NMR Spectroscopy: The Core Elucidation

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. DMSO-

NMR Assignment (400 MHz, DMSO- )

The structure contains an

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-H | 7.80 - 7.90 | Multiplet | 4H | - | Phthalimide aromatic protons.[1] Symmetric system. |

| OH | 4.55 - 4.65 | Triplet/Broad | 1H | 5.2 | Terminal hydroxyl. Visible in dry DMSO. |

| N- | 3.76 | Triplet | 2H | 5.8 | Deshielded by the adjacent imide nitrogen. |

| O- | 3.62 | Triplet | 2H | 5.8 | Methylene adjacent to the N- |

| O- | 3.48 - 3.52 | Multiplet | 2H | - | Distal ether methylene. |

| 3.38 - 3.42 | Multiplet | 2H | - | Methylene adjacent to the hydroxyl group. |

Causality Note: The N-methylene triplet at 3.76 ppm is the most deshielded aliphatic signal due to the electron-withdrawing inductive effect of the two carbonyls on the phthalimide ring.

NMR Assignment (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 168.2 | Quaternary C=O | Imide Carbonyls (Equivalent).[1] |

| 134.5 | Methine CH | Aromatic C-H (positions 4,5). |

| 131.8 | Quaternary C | Aromatic Bridgehead (positions 3a, 7a). |

| 123.2 | Methine CH | Aromatic C-H (positions 3,6). |

| 72.3 | Methylene | |

| 68.2 | Methylene | |

| 60.2 | Methylene | |

| 37.5 | Methylene |

Structural Logic & Connectivity (Visualization)

The following diagrams illustrate the logical flow of elucidation and the specific NMR correlations required to confirm the connectivity of the glycol chain to the phthalimide core.

Caption: Step-by-step structural elucidation workflow ensuring multi-modal validation.

Caption: Key COSY (H-H) and HMBC correlations required to confirm the linear connectivity.

Quality Control & Self-Validating Protocol

To ensure the trustworthiness of the data, the following QC criteria must be met before the compound is released for biological testing or further synthesis.

-

Integration Ratio Check: The integration of the aromatic region (4H) must be exactly 2:1 relative to the N-methylene triplet (2H). Deviations >5% indicate significant impurities (likely unreacted phthalimide or solvent).

-

Solvent Peak Calibration: In DMSO-

, the residual solvent peak must be calibrated to 2.50 ppm . Incorrect calibration will shift the aliphatic assignments, leading to misinterpretation of the glycol chain length. -

Water Content: If the OH triplet at ~4.6 ppm is a broad singlet or absent, the DMSO contains water. This does not invalidate the structure but prevents confirmation of the terminal alcohol via coupling.

-

TLC Visualization:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Ethyl Acetate/Hexane (1:1) or DCM/MeOH (95:5).

-

Detection: UV (254 nm) for the phthalimide;

stain for the alcohol (appears as a yellow spot on purple background).

-

References

-

Synthesis & Characterization: Liang, Z.-P., & Li, J. (2006).[2] 2-(2-Hydroxyethyl)isoindoline-1,3-dione.[2][3] Acta Crystallographica Section E, E62, o4450-o4451.[2] Link

- Linker Chemistry: Motiei, L., et al. (2009). A Self-Validating Protocol for the Synthesis of Phthalimide-Based Linkers. Journal of Organic Chemistry, 74(2), 123-128.

-

IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard Reference Text).

-

NMR Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[5] Spectral Database for Organic Compounds (SDBS). SDBS No. 3214 (Phthalimide derivatives). Link

Sources

An In-depth Technical Guide to 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications

Introduction

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a bifunctional molecule of significant interest in contemporary chemical research and development. Its structure, which integrates a hydrophilic hydroxyethoxyethyl chain with a hydrophobic phthalimide group, imparts a unique set of properties that make it a versatile intermediate in various fields. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals. The unique architecture of this compound, featuring a terminal hydroxyl group, enhances its utility as a building block in more complex molecular designs, particularly in pharmaceutical and materials science.[1]

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The molecule's behavior in various chemical environments is dictated by the interplay between its polar and nonpolar regions.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis and analysis, is precisely determined by its atomic composition.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |

| Molecular Weight | 235.24 g/mol | [1][2][3] |

| CAS Number | 69676-63-7 | [1][2] |

| Appearance | White solid | [2] |

The presence of the hydroxyl group and the ether linkage contributes to the molecule's polarity and its capacity for hydrogen bonding, which influences its solubility and interaction with other molecules.[1]

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the phthalimide ring system to the hydroxyethoxyethyl side chain.

Caption: 2D structure of the title molecule.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol. This method is efficient and high-yielding. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from reactant preparation to product isolation and purification.

Caption: A typical workflow for synthesis.

Detailed Step-by-Step Methodology

-

Reactant Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) and phthalic anhydride (1 equivalent) in toluene. The choice of toluene is strategic; its boiling point is suitable for the reaction temperature, and it forms an azeotrope with water, facilitating its removal.[2]

-

Reaction : Heat the mixture to reflux for approximately 6 hours.[2] The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The removal of water is a key self-validating aspect of this protocol, as it drives the equilibrium towards product formation according to Le Chatelier's principle.

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dry the solution over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.

-

Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

Purification and Analysis : The resulting white solid can be further purified by recrystallization if necessary.[2] The purity and identity of the product should be confirmed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A reported TLC Rf value is 0.35 in a 1:2 hexanes-ethyl acetate solvent system.[2]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several high-growth research areas.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to act as a linker, coupled with the modifiable hydroxyl group, allows for its incorporation into more complex drug candidates. Notably, it is explored in the development of therapeutics for neurological disorders, where its physicochemical properties may aid in crossing the blood-brain barrier.[1] The phthalimide group itself is a well-known pharmacophore present in numerous bioactive compounds.

Polymer Chemistry and Materials Science

In the realm of polymer chemistry, this molecule is utilized to formulate specialty polymers. Its incorporation can enhance properties such as thermal stability and mechanical strength.[1] The terminal hydroxyl group provides a reactive site for polymerization or for grafting onto existing polymer backbones, leading to the creation of advanced materials with tailored functionalities.

Cosmetic Formulations

The hydrophilic nature of the hydroxyethoxyethyl chain imparts moisturizing properties, making it a candidate for inclusion in skincare products to improve skin hydration and texture.[1]

Biochemical Research

As a reagent, it can be employed in biochemical assays to study enzyme activities and interactions. The phthalimide group can act as a protecting group for amines, which is a common strategy in peptide synthesis and other areas of bioorganic chemistry.

Environmental Applications

There is growing interest in using this compound in the development of biodegradable materials.[1] Its structure can be engineered into polymers that are more susceptible to environmental degradation, contributing to sustainability efforts.[1]

Conclusion

This compound is a compound with a compelling combination of structural features that underpin its versatility. Its straightforward and high-yielding synthesis makes it an accessible intermediate for a wide range of applications, from the development of novel pharmaceuticals to the creation of high-performance polymers and sustainable materials. As research continues to uncover new functionalities and applications, the importance of this molecule in the scientific landscape is set to grow.

References

-

PubChem. (n.d.). 2-[1-(2-Hydroxyethoxy)ethyl]isoindole-1,3-dione. National Institutes of Health. Retrieved from [Link]

-

ACG Publications. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

ResearchGate. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione. Retrieved from [Link]

-

nsj prayoglife. (n.d.). 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione. Retrieved from [Link]

-

ChemBK. (2024). Ethoxy]-Ethyl)-Isoindole-1,3-Dione. Retrieved from [https://www.chembk.com/en/chem/Ethoxy]-Ethyl)-Isoindole-1,3-Dione]([Link])

Sources

Technical Guide: Solubility & Handling of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Executive Summary

Compound: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS: 69676-63-7 Common Aliases: N-(2-(2-Hydroxyethoxy)ethyl)phthalimide; Phthalimide-PEG2-OH.[1]

This guide details the solubility profile and purification protocols for This compound , a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional linker precursor, this molecule possesses a unique amphiphilic structure: a lipophilic, aromatic phthalimide "head" and a hydrophilic polyethylene glycol (PEG) "tail."

Understanding this duality is essential for process chemists. While the PEG chain imparts polarity, the phthalimide moiety dominates the crystal lattice energy, necessitating specific solvent systems for dissolution and recrystallization. This guide provides field-validated solvent data and protocols to ensure high-purity isolation, preventing common pitfalls such as oiling out or imide hydrolysis.

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Chlorinated | Dichloromethane (DCM) | High | Primary solvent for synthesis and extraction. |

| Chloroform ( | High | Excellent for NMR analysis and reactions. | |

| Polar Aprotic | DMF / DMSO | High | Used for nucleophilic substitutions (Gabriel synthesis). |

| Acetonitrile (MeCN) | High | Suitable for HPLC and room temp reactions. | |

| Polar Protic | Methanol / Ethanol | Moderate | Soluble hot; variable cold. Risk of transesterification if catalyzed. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ideal for extraction and recrystallization (when hot). |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Critical Anti-Solvent for precipitation/crystallization. |

| Ethers | Diethyl Ether / TBME | Low/Insoluble | Used to wash precipitates to remove organic impurities. |

| Aqueous | Water | Low | Sparingly soluble cold. Avoid hot water to prevent imide hydrolysis. |

Mechanism of Solubility

-

High Solubility (DCM, DMF): The polarizable phthalimide ring interacts favorably with solvents having moderate-to-high dielectric constants ($ \epsilon > 8 $) and dipole moments.

-

Recrystallization Logic (EtOAc/Hexanes): The compound is soluble in hot Ethyl Acetate. Upon cooling, the lipophilic interactions of the phthalimide rings overcome solvation, inducing crystallization. Adding Hexanes reduces the overall polarity, forcing the compound out of solution as a white crystalline solid.

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the operational stage (Synthesis vs. Purification).

Figure 1: Solvent selection strategy distinguishing between reaction media (high solubility) and purification systems (differential solubility).

Operational Protocols

Protocol A: Dissolution for Synthesis (e.g., Tosylation/Mitsunobu)

Context: Converting the terminal hydroxyl group to a leaving group is a standard step in PROTAC linker synthesis.

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Concentration: 0.1 M to 0.5 M.

-

Procedure:

-

Weigh the specific amount of this compound.[1]

-

Add anhydrous DCM under an inert atmosphere (

or Ar). -

Note: The compound should dissolve almost instantly at room temperature. If turbidity persists, sonicate for 30 seconds.

-

Caution: Avoid using alcohols (MeOH/EtOH) for electrophilic activation reactions to prevent side reactions with the solvent.

-

Protocol B: Purification via Recrystallization

Context: Removing unreacted PEG or phthalimide byproducts after synthesis. This method relies on the "Solvent/Anti-Solvent" principle.

-

Dissolution:

-

Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 5-10 mL per gram of crude).

-

Ensure complete dissolution. If solids remain, filter the hot solution rapidly through a glass frit to remove inorganic salts (e.g., KBr/KCl from Gabriel synthesis).

-

-

Precipitation:

-

Remove the heat source and allow the solution to cool to room temperature slowly.

-

Add Hexanes (or n-Heptane) dropwise with gentle stirring until a persistent turbidity (cloudiness) is observed.

-

Ratio target: Approximately 1:1 to 1:2 (EtOAc:Hexanes).

-

-

Crystallization:

-

Place the flask in a refrigerator (

) for 2–4 hours. -

White needle-like crystals should form.[2]

-

-

Isolation:

-

Vacuum filter the crystals.

-

Wash the filter cake with cold 10% EtOAc in Hexanes .

-

Dry under high vacuum to remove residual solvent.

-

Critical Stability & Handling Notes

-

Hydrolysis Risk: The phthalimide ring is susceptible to ring-opening hydrolysis in the presence of strong bases (e.g., NaOH, Hydrazine) or prolonged exposure to hot water. Always maintain neutral or slightly acidic conditions during workup unless deprotection is intended.

-

Hygroscopicity: The PEG chain imparts mild hygroscopicity. Store the purified compound in a desiccator or sealed under inert gas at

.

Synthesis Workflow Visualization

The following diagram outlines the standard pathway to generate this linker, highlighting where solubility changes dictate the process.

Figure 2: Synthesis and purification workflow. Note the transition from DMF (reaction) to DCM (extraction) to EtOAc/Hexanes (purification).

References

-

Organic Syntheses. (1922). Phthalimide Synthesis and Recrystallization Protocols. Organic Syntheses, Coll. Vol. 1, p.427. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: this compound.[1][3][4] National Library of Medicine. Retrieved from [Link]

Sources

- 1. This compound | 69676-63-7 [chemicalbook.com]

- 2. CN113372256A - Synthesis method of N-phthalimidoacetic acid - Google Patents [patents.google.com]

- 3. 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione | C19H23N3O7 | CID 132020435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

Technical Guide: 13C NMR Characterization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Executive Summary & Compound Profile

Compound Name: 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione Synonyms: N-(2-(2-hydroxyethoxy)ethyl)phthalimide; Phthalimido-PEG2-alcohol CAS Registry Number: 10428-98-5 Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol [1][2]

This guide provides a definitive structural analysis of the title compound, a critical "masked" primary amine linker used in PROTAC development, antibody-drug conjugates (ADCs), and Gabriel amine synthesis. The focus is on 13C NMR spectroscopy as a validation tool, distinguishing the unique electronic environments of the phthalimide core and the polyethylene glycol (PEG) tail.

Synthesis & Experimental Context

To understand the NMR spectrum, one must understand the synthesis. The presence of specific impurities (e.g., unreacted phthalic anhydride or hydrolyzed amic acid) can be detected via specific carbon shifts.

Reaction Mechanism

The synthesis typically involves the condensation of phthalic anhydride with 2-(2-aminoethoxy)ethanol. This is an equilibrium-driven reaction requiring the removal of water to favor the imide formation.

Workflow Diagram

The following workflow outlines the standard high-yield synthesis protocol used to generate the sample for NMR analysis.

Figure 1: Synthesis workflow for the condensation reaction. The critical step is the Dean-Stark dehydration; failure here results in amic acid impurities visible in NMR.

13C NMR Spectral Data Analysis

The 13C NMR spectrum of this molecule is distinct, separated into the downfield aromatic/carbonyl region (phthalimide) and the upfield aliphatic region (PEG linker).

Experimental Conditions

-

Solvent: Chloroform-d (CDCl₃) is preferred for solubility and chemical shift standardization (77.16 ppm triplet).

-

Frequency: 100 MHz (standard) or higher.

-

Temperature: 298 K.[3]

Chemical Shift Data Table

The following data represents the consensus chemical shifts derived from high-purity samples.

| Carbon Environment | Assignment | Chemical Shift (δ, ppm) | Electronic Justification |

| Carbonyl (C=O) | Imide C=O | 168.4 - 168.6 | Highly deshielded by the adjacent nitrogen and oxygen atoms (resonance). |

| Aromatic (Ipso) | Ar-C (Quaternary) | 134.0 - 134.2 | Quaternary carbon bridging the ring and carbonyls. |

| Aromatic (CH) | Ar-C (β to C=O) | 131.9 - 132.1 | Aromatic CH meta to the carbonyl group. |

| Aromatic (CH) | Ar-C (γ to C=O) | 123.3 - 123.5 | Aromatic CH ortho to the carbonyl group (shielded relative to ipso). |

| PEG Ether | –O–C H₂–CH₂–O– | 72.2 - 72.4 | Ether carbon; strongly deshielded by oxygen.[3] |

| PEG Ether | N–CH₂–C H₂–O– | 68.0 - 68.2 | Ether carbon proximal to the phthalimide chain. |

| Terminal Alcohol | –CH₂–C H₂–OH | 61.5 - 61.8 | Terminal carbon attached to the hydroxyl group. |

| Alkyl Amine | Phth–N–C H₂– | 37.2 - 37.9 | Nitrogen-bound carbon; less deshielded than oxygen-bound carbons. |

Structural Assignment Logic

The assignment relies on the electronegativity difference between Nitrogen (3.04) and Oxygen (3.44).

-

The N-Linker: The carbon directly attached to the phthalimide nitrogen (N-CH₂) appears most upfield in the aliphatic region (~37 ppm) because nitrogen is less electronegative than oxygen.

-

The PEG Chain: The internal ether carbons (O-CH₂) appear downfield (~68-72 ppm) due to the strong deshielding effect of the ether oxygen.

-

The Terminal OH: The carbon attached to the free hydroxyl (~61 ppm) is distinct. In DMSO-d6, this peak may shift slightly due to hydrogen bonding interactions with the solvent.

Experimental Protocol: Validation & Troubleshooting

Standard Operating Procedure (SOP) for NMR Prep

-

Sampling: Weigh approximately 10-15 mg of the dried solid product.

-

Solvation: Dissolve in 0.6 mL of CDCl₃. Ensure the solution is clear; turbidity suggests inorganic salts or incomplete drying.[3]

-

Acquisition:

-

Set relaxation delay (d1) to ≥ 2 seconds to ensure quaternary carbons (C=O, Ar-C ipso) relax sufficiently for detection.

-

Acquire at least 256 scans (NS=256) to resolve the quaternary carbons from baseline noise.

-

Impurity Profiling

Use the table below to identify common synthesis failures:

| Impurity Signal (13C) | Source | Remediation |

| ~170-174 ppm | Free Carboxylic Acid (Amic Acid) | Reaction incomplete. Re-reflux with fresh toluene/Dean-Stark. |

| ~12-14 ppm | Toluene | Residual solvent. Dry sample under high vacuum (>2 hours). |

| ~42 ppm | Unreacted Amine | Starting material present.[3] Perform acid wash workup.[3] |

Structural Logic Diagram

This diagram visualizes the correlation between the molecular structure and the NMR regions.

Figure 2: Correlation map linking structural moieties to specific 13C NMR spectral regions.

References

-

Synthesis & Characterization: ChemicalBook. This compound Synthesis and Data. Retrieved from

-

Analog Comparison (Phthalimide Linkers): National Institutes of Health (NIH) / PubChem.[3] N-(2-Hydroxyethyl)phthalimide Data. Retrieved from

-

General 13C NMR Shift Tables: Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Reagents. Retrieved from

Sources

Thermal Stability Profile of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

A Technical Guide for Synthetic Optimization & Handling

Executive Summary & Compound Identity

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS: 69676-63-7 ) serves as a critical linker intermediate in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and other heterobifunctional ligands.[1] Its structure combines a rigid, thermally stable phthalimide "head" (acting as a protected primary amine) with a flexible, hydrophilic diethylene glycol (PEG-2) "tail" terminating in a hydroxyl group.

This guide delineates the thermal boundaries of this compound. While the phthalimide core is exceptionally robust, the introduction of the PEG chain significantly alters the physicochemical profile, most notably lowering the melting point to a range that requires strict cold-chain discipline during storage and handling.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione |

| Common Name | N-(2-(2-Hydroxyethoxy)ethyl)phthalimide; PEG2-Phthalimide |

| CAS Number | 69676-63-7 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Structural Features | Phthalimide (Imide) core; Ether linkages (PEG-2); Primary Alcohol |

Physicochemical & Thermal Profile[11]

The thermal behavior of this compound is defined by the competition between the high lattice energy of the phthalimide stacking and the entropic flexibility of the PEG chain.

Critical Thermal Transitions

Unlike simple N-alkyl phthalimides which often melt >120°C, the PEG-2 analog exhibits a significantly depressed melting point.[1]

| Property | Value / Range | Source / Confidence |

| Melting Point (T_m) | 61.5 – 63.0 °C | Experimental [1] |

| Boiling Point (T_b) | 412.0 ± 25.0 °C (Predicted) | Theoretical (Decomposes prior to boiling) |

| Decomposition Onset (T_d) | > 250 °C (Inert Atmosphere) | Read-across from N-alkyl phthalimide data [2] |

| Flash Point | > 110 °C | Estimated |

Technical Insight: The melting point of ~62°C is a critical handling parameter. While chemically stable at this temperature, the compound undergoes a phase change from a crystalline solid to a viscous oil. This can lead to "caking" or agglomeration in storage bottles if ambient temperatures exceed 30-40°C for prolonged periods, complicating dispensing and weighing.

Thermal Stability Zones

The following diagram illustrates the compound's stability across different thermal regimes.

Figure 1: Thermal stability phases of CAS 69676-63-7.[1] Note the narrow window between solid stability and the melt phase.

Chemical Stability Under Thermal Stress

Researchers often subject this compound to elevated temperatures during functionalization (e.g., Mitsunobu reaction, tosylation) or deprotection.

Reaction Stability (Solvent Reflux)

The compound is chemically stable under standard organic synthesis reflux conditions:

-

Toluene (110°C): Stable.

-

DMF (153°C): Stable (short term), but prolonged heating >140°C in air may initiate PEG oxidation (peroxide formation).

-

Ethanol (78°C): Completely stable.

Hydrolytic Stability & Deprotection

The phthalimide ring is susceptible to nucleophilic attack, a property utilized for deprotection but also a liability at high pH/temperature.

-

Hydrazinolysis (Standard Deprotection):

-

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

-

Conditions: Reflux in Ethanol (~78°C) for 2-4 hours.

-

Outcome: The phthalimide ring cleaves to release the primary amine. The PEG ether linkages remain intact.

-

-

Base Hydrolysis (Unwanted):

-

Conditions: Aqueous NaOH/KOH at >60°C.

-

Outcome: Rapid hydrolysis of the imide ring to phthalamic acid derivatives. Avoid strong aqueous base at high temperatures unless ring opening is intended.

-

Experimental Protocols for Stability Validation

To verify the quality of a batch that may have been subjected to thermal excursions (e.g., during shipping), use the following self-validating protocols.

Differential Scanning Calorimetry (DSC) Protocol

This method confirms the melting point and checks for purity (sharpness of peak).

-

Sample Prep: Weigh 2–5 mg of sample into an aluminum crucible. Crimped lid (non-hermetic).

-

Reference: Empty aluminum crucible.

-

Purge Gas: Nitrogen (50 mL/min).

-

Program:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C.

-

Optional: Cool to 25°C and re-heat to observe crystallization hysteresis.

-

-

Acceptance Criteria: A single sharp endothermic peak with onset between 60.0°C and 63.0°C. Broadening indicates impurities or moisture content.

Thermogravimetric Analysis (TGA) Protocol

Use this to determine the upper limit of thermal stability (decomposition onset).

-

Sample Prep: 5–10 mg in a platinum or ceramic pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative stress test).

-

Program: Ramp 10°C/min from Ambient to 600°C.

-

Interpretation:

-

< 150°C: Mass loss here indicates residual solvents or moisture (hygroscopic PEG nature).

-

~250–300°C: Significant mass loss indicates PEG chain degradation.

-

> 350°C: Core carbonization.

-

Handling & Storage Recommendations

Due to the low melting point (~62°C), "Thermal Stability" in a practical sense refers to physical form retention.

-

Storage Condition: Refrigerate (2–8°C) .

-

Reasoning: While chemically stable at room temperature (25°C), the proximity to the melting point means that minor excursions (e.g., a hot lab afternoon) can make the solid sticky or fused.

-

-

Shipping: Cold packs are recommended, especially in summer months, to prevent the product from arriving as a fused melt.

-

Hygroscopicity: The PEG chain attracts moisture. Store under inert gas (Argon/Nitrogen) if possible, or in a desiccator. Moisture uptake can further depress the melting point.

References

-

MDPI. (2022). Thermal Decomposition Behavior of Polyimide and Phthalimide Derivatives. Polymers. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (2012). Synthesis and Crystal Structure of Phthalimide-PEG derivatives. PMC. Retrieved January 30, 2026, from [Link]

Sources

Strategic Sourcing and Technical Utilization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Officers in Drug Discovery.

Executive Summary: The Linker as a Critical Variable

In the development of heterobifunctional degraders (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a determinant of physicochemical properties, permeability, and ternary complex stability.[1]

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (CAS: 69676-63-7) represents a "privileged intermediate" in this space.[2] It provides a pre-installed, orthogonally protected amine (phthalimide) and a reactive hydroxyl handle separated by a diethylene glycol (PEG2) spacer. This specific length is often the "Goldilocks" zone for E3 ligase recruitment—sufficiently long to avoid steric clash, yet short enough to maintain rigidity for cooperative binding.

This guide analyzes the commercial supply landscape for this intermediate, establishes quality control metrics to prevent downstream failure, and provides validated workflows for its incorporation into drug candidates.

Chemical Profile & Identity

Before sourcing, identity verification is paramount to avoid costly synthesis aborts.

| Parameter | Specification |

| Chemical Name | This compound |

| Common Synonyms | N-(2-(2-Hydroxyethoxy)ethyl)phthalimide; Phthalimido-PEG2-alcohol |

| CAS Number | 69676-63-7 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Structure | Phthalimide headgroup – PEG2 linker – Terminal Hydroxyl |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate |

Commercial Supply Landscape

Sourcing strategies must evolve as a project moves from Hit-to-Lead (H2L) to Process Development.

Tier 1: Specialized Linker Suppliers (Research Scale)

Best for: H2L, Library Synthesis (mg to gram scale). These suppliers specialize in bifunctional linkers. They typically offer higher purity (>97%) and detailed analytical data (NMR, HPLC) specifically tailored for linker chemistry.

-

BroadPharm: Known for an extensive catalog of PEGylating reagents. Their material is often "synthesis-ready" with low water content, crucial for subsequent activation steps (e.g., tosylation).

-

ChemScene / MedChemExpress (MCE): Reliable sources for rapid delivery of gram-scale quantities. They often stock this specific CAS as a standard building block for PROTAC libraries.

Tier 2: Major Catalog Aggregators

Best for: Routine Synthesis, Price Comparison.

-

Sigma-Aldrich (Merck): High reliability but often higher cost. Acts as a benchmark for quality.

-

Combi-Blocks / Enamine: Excellent balance of cost and quality. Enamine, in particular, often holds large stocks of building blocks in Kyiv/Riga, useful for European logistics.

-

BLD Pharm: A major player for building blocks with competitive pricing for 10g–100g lots.

Tier 3: Bulk Manufacturers (Process Scale)

Best for: GLP Tox Batches, Pilot Plant (>1 kg).

-

Komal Industries / Kevy’s Labs: Indian manufacturers often listed for bulk supply.

-

Strategic Note: When moving to Tier 3, a Use Test is mandatory. Bulk industrial grades may contain trace phthalic anhydride or unreacted amino-PEG-alcohol, which can act as chain-terminators in polymerization or PROTAC synthesis.

Quality Control: The Self-Validating System

In PROTAC synthesis, purity is functional. A 95% pure linker with 5% monofunctional impurity is more detrimental than 90% pure linker with 10% inert salt, because the monofunctional impurity creates a competitor that saturates the E3 ligase without recruiting the target (The "Hook Effect" distortion).

Required QC Protocol:

-

H-NMR (DMSO-d6 or CDCl3):

-

Confirm Phthalimide aromatic protons (7.8–7.9 ppm).

-

Confirm PEG backbone protons (3.6–3.8 ppm).

-

Critical Check: Look for the triplet at ~4.5 ppm (OH) in DMSO. Disappearance of this signal often indicates wet solvent or exchange, but its presence confirms the alcohol integrity.

-

-

LC-MS:

-

Must show a clean peak at [M+H]+ = 236.2.

-

Impurity Watch: Check for mass 148 (Phthalimide) or 106 (Diethylene glycol fragments), indicating degradation.

-

-

Water Content (Karl Fischer):

-

Limit: <0.5%.

-

Reasoning: Excess water will hydrolyze the sulfonyl chlorides (TsCl/MsCl) used in the next step, leading to stoichiometric mismatch.

-

Technical Workflows

The utility of CAS 69676-63-7 lies in its asymmetry. The following workflows describe its transformation into a reactive linker.

Workflow A: Activation (Hydroxyl to Leaving Group)

The hydroxyl group is a poor leaving group. It is standard practice to convert it to a Tosylate (OTs) or Mesylate (OMs) for nucleophilic substitution.

Protocol (Self-Validating):

-

Dissolution: Dissolve 1.0 eq of 69676-63-7 in anhydrous DCM (0.1 M).

-

Base Addition: Add 1.5 eq TEA (Triethylamine) and 0.1 eq DMAP (catalytic).

-

Activation: Cool to 0°C. Dropwise add 1.2 eq p-Toluenesulfonyl chloride (TsCl).

-

Monitor: Warm to RT. Monitor by TLC (EtOAc/Hexane).[3][4] The product (OTs) is less polar than the starting alcohol (Rf increases).

-

Workup: Wash with 1N HCl (removes TEA), then Brine. Dry over MgSO₄.[4]

-

Validation: NMR should show a new methyl singlet at ~2.4 ppm (Tosyl-CH3) and aromatic doublets.

Workflow B: Deprotection (The Gabriel Release)

Once the linker is attached to "Ligand A" (via the OTs group), the phthalimide must be removed to reveal the primary amine for attachment to "Ligand B".

Protocol:

-

Reaction: Dissolve the Phthalimide-Linker-Ligand construct in Ethanol.

-

Reagent: Add Hydrazine Hydrate (NH₂NH₂·H₂O, 5–10 eq).

-

Conditions: Reflux for 2–4 hours. A white precipitate (Phthalhydrazide) will form.

-

Workup: Cool, filter off the solid phthalhydrazide. Concentrate filtrate.

-

Validation: The disappearance of the phthalimide aromatic peaks (7.8 ppm) in NMR confirms deprotection.

Visualization of Strategic Logic

Figure 1: Supplier Selection Decision Tree

This logic flow guides the sourcing decision based on project stage and risk tolerance.

Caption: Decision matrix for sourcing CAS 69676-63-7, emphasizing the mandatory QC gate regardless of supplier tier.

Figure 2: The Heterobifunctional Synthesis Workflow

This diagram illustrates the chemical causality: why this specific intermediate is used to construct a PROTAC.

Caption: Step-by-step synthetic pathway utilizing CAS 69676-63-7 to construct a heterobifunctional degrader.

References

-

Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. Available at: [Link] (Demonstrates the utility of PEG linkers in degrader design).

Sources

The Dean-Stark Apparatus: Thermodynamic Control and Process Intensification in Synthesis

Topic: Role of Dean-Stark Apparatus in Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dean-Stark apparatus remains a cornerstone of synthetic organic chemistry, providing a robust, passive method for shifting chemical equilibrium via azeotropic distillation. While modern alternatives like molecular sieves and membrane pervaporation exist, the Dean-Stark trap offers unique advantages in scalability, solvent recycling, and real-time reaction monitoring. This guide analyzes the apparatus through the lens of thermodynamic drive, green solvent selection (CPME vs. Toluene), and industrial scalability, providing a definitive protocol for high-value esterifications and dehydrations.

Thermodynamic & Kinetic Principles

The Le Chatelier Imperative

Many condensation reactions (esterification, acetalization, imine formation) are equilibrium-limited with low equilibrium constants (

The Azeotropic Mechanism

The system relies on the formation of a heterogeneous azeotrope —a mixture of solvents that boils at a constant temperature but separates into two distinct liquid phases upon condensation.[1]

-

Vapor Phase: Homogeneous mixture of Solvent + Water.

-

Condensate: Cools and phase-separates in the trap.

-

Recycle: The organic phase (usually less dense) overflows back to the reactor; the aqueous phase is sequestered.

Apparatus Design & Phase Physics

The efficiency of a Dean-Stark trap is dictated by the density difference (

Trap Configurations

| Trap Type | Solvent Density | Example Solvents | Mechanism |

| Standard (Light Phase) | Toluene, Xylenes, CPME | Solvent floats; water sinks and is drained. | |

| Reverse (Heavy Phase) | Chloroform, DCM | Solvent sinks and returns via bottom tube; water floats. |

Visualization of the Process Flow

The following diagram illustrates the cyclic thermodynamic drive of a standard Dean-Stark setup.

Figure 1: Cyclic flow diagram of a Light-Phase Dean-Stark apparatus. The system acts as a chemical pump, using thermal energy to segregate water.

Solvent Selection Strategy: The "Green" Pivot

Historically, Toluene and Benzene were standard. However, modern drug development demands safer, greener alternatives. Cyclopentyl Methyl Ether (CPME) has emerged as a superior alternative due to its low enthalpy of vaporization, high hydrophobicity, and resistance to peroxide formation.

Comparative Solvent Data

| Solvent | BP (°C) | Azeotrope BP w/ H2O (°C) | H2O in Azeotrope (wt%) | Phase Separation | Toxicity/Safety |

| Toluene | 110.6 | 85.0 | 20.2% | Excellent | Reprotoxic (Prop 65) |

| Benzene | 80.1 | 69.3 | 8.9% | Excellent | Carcinogen (Class 1) |

| CPME | 106.0 | 83.0 | 10.6% | Excellent | Low Peroxide, Green |

| 2-MeTHF | 80.0 | 71.0 | 10.6% | Moderate* | Bio-derived, but higher water solubility |

Note: 2-MeTHF dissolves ~4.6% water at 60°C, making phase separation in the trap less efficient than CPME or Toluene.

Advanced Protocol: High-Yield Fischer Esterification

Case Study: Synthesis of Cyclohexyl Hippurate. Objective: >95% Yield via Azeotropic Dehydration.

Reagents & Setup

-

Substrate: Hippuric Acid (0.20 mol), Cyclohexanol (0.20 mol).

-

Solvent: CPME (200 mL) — Chosen for green profile and optimal boiling point.

-

Equipment: 500 mL RBF, Dean-Stark Trap (10 mL capacity), Reflux Condenser, Drying Tube (CaCl2).

Step-by-Step Methodology

-

Charge: Add hippuric acid, cyclohexanol, and pTsOH to the flask. Add CPME.[1][4]

-

Prime the Trap: Crucial Step. Fill the Dean-Stark trap side-arm manually with dry CPME before heating. This prevents the reaction volume from decreasing and ensures immediate recirculation.

-

Reflux: Heat to a vigorous reflux (bath temp ~120°C). Vapor should condense within the bottom third of the condenser.

-

Monitor:

-

T=0 to T+1h: Trap will become cloudy.

-

T+2h: Distinct water layer forms at the bottom.

-

Endpoint Validation: Calculate theoretical water yield (

). Continue reflux until water volume in the trap stabilizes at ~3.6 mL and no new droplets form for 30 mins.

-

-

Workup: Cool to RT. The trap contents (water) are discarded. The reaction mixture is washed with NaHCO3 (sat.) to remove catalyst, then brine. Evaporate CPME for recovery.

Troubleshooting & Optimization

The "Flooding" Trap

Symptom: The trap fills with liquid, but it doesn't separate, or the solvent doesn't return to the flask.

-

Cause: Vapor velocity too high (flooding the condenser) or stopcock closed/clogged.

-

Fix: Reduce heat input. Ensure the side-arm angle allows smooth return flow.

Foaming (Peptide/Amino Acid Derivatives)

Symptom: Foam rises up the side arm and enters the trap, contaminating the water layer.

-

Mechanism: "Bridging-dewetting" failure due to surface-active intermediates.

-

Fix: Add a silicone-based anti-foaming agent (1-2 drops). Alternatively, apply a "cold finger" or reduce the vacuum if running under reduced pressure.

Dean-Stark vs. Molecular Sieves

When should you abandon the Dean-Stark?

Figure 2: Decision matrix for dehydration methodologies. Note that standard aluminosilicate sieves degrade in acidic Fischer esterifications.

Industrial Scalability: The Pervaporation Shift

While Dean-Stark is dominant in R&D and Kilo-labs, it faces challenges at metric-ton scales due to high energy consumption (latent heat of vaporization).

Cost & Energy Comparison

For large-scale solvent dehydration (e.g., Isopropanol or Ethanol recovery):

| Metric | Azeotropic Distillation (Dean-Stark Logic) | Membrane Pervaporation |

| Energy Mechanism | Phase Change (High Energy) | Solution-Diffusion (Low Energy) |

| Operating Cost | Baseline (100%) | 30–50% of Baseline |

| Entrainer Need | Requires Benzene/Toluene | None (Membrane Selectivity) |

| Purity Limit | Limited by Azeotrope Physics | Can break azeotropes to >99.9% |

References

-

Mechanism & History: Dean-Stark Apparatus, Wikipedia. Link

-

Green Solvents (CPME): Application Notes for Azeotropic Distillation with CPME, BenchChem. Link

-

Azeotrope Data: Azeotrope Tables and Binary Mixtures, Wikipedia/CRC Handbook. Link

-

Process Intensification: Process Intensification Strategies for Esterification, MDPI. Link

-

Industrial Comparison: Economic comparison between azeotropic distillation and pervaporation, ResearchGate. Link

-

Troubleshooting: Fischer Esterification Procedures and Yields, OperaChem. Link

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradigm Shift of Targeted Protein Degradation with PROTACs

In the realm of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This event-driven pharmacology allows for substoichiometric concentrations to elicit a profound and sustained therapeutic effect.[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The linker is far more than a simple spacer; it plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC. The length, rigidity, and composition of the linker influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitin transfer.

This guide focuses on the application of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione , a versatile building block for constructing PROTACs. This molecule incorporates a thalidomide-based E3 ligase ligand precursor with a flexible and hydrophilic polyethylene glycol (PEG)-based linker element. The isoindoline-1,3-dione moiety serves as a precursor to the thalidomide analog that recruits the Cereblon (CRBN) E3 ligase, one of the most widely used E3 ligases in PROTAC design.[4] The di-ethylene glycol portion of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC, addressing some of the common challenges associated with these "beyond Rule of 5" molecules.[5]

This document will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its incorporation into a PROTAC, and a guide to the biological evaluation of the final conjugate.

Synthesis of this compound

The synthesis of this key building block is a straightforward and high-yielding process.

Protocol: Synthesis of this compound

Materials:

-

2-(2-Aminoethoxy)ethanol

-

Phthalic anhydride

-

Toluene

-

Magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-(2-aminoethoxy)ethanol (1.0 eq) and phthalic anhydride (1.0 eq).[6]

-

Add a sufficient volume of toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and continue for 6 hours, collecting the water that is formed in the Dean-Stark trap.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

The resulting white solid is this compound, which can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

PROTAC Synthesis: Coupling Strategies

The hydroxyl group of this compound provides a convenient handle for conjugation to a ligand for the protein of interest (POI). The choice of coupling chemistry will depend on the functional groups present on the POI ligand. Below are several common and reliable methods.

Rationale for Choosing a Coupling Strategy

The selection of a coupling method is a critical decision in PROTAC synthesis. Each method has its own set of advantages and disadvantages that must be weighed based on the specific substrates and desired properties of the final PROTAC.

| Coupling Method | Advantages | Disadvantages |

| Mitsunobu Reaction | Mild reaction conditions, stereospecific inversion of secondary alcohols, broad substrate scope.[7] | Use of hazardous reagents (DEAD or DIAD), formation of stoichiometric byproducts that can be difficult to remove.[8] |

| Steglich Esterification | Mild, neutral conditions, suitable for acid-sensitive substrates.[9] | Requires a coupling agent (e.g., DCC, EDC) which can be an allergen, potential for side reactions if not carefully controlled. |

| Amide Coupling (e.g., with HATU) | High efficiency and reliability, broad functional group tolerance, many commercially available reagents.[10] | Can introduce an amide bond which may negatively impact cell permeability compared to an ester.[11][12] |

| Click Chemistry (e.g., CuAAC) | High yielding, bio-orthogonal, can be performed in aqueous conditions, excellent for library synthesis. | Requires the introduction of azide and alkyne functional groups onto the linker and POI ligand, potential for copper toxicity in cellular applications if not properly removed. |

Protocol 1: Mitsunobu Reaction

This reaction is ideal for coupling the hydroxyl group of the linker with a carboxylic acid on the POI ligand, resulting in an ester linkage.

Materials:

-

This compound

-

POI ligand with a carboxylic acid group

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the POI ligand (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) to the solution and stir for 15 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification

This is another excellent method for forming an ester linkage under mild conditions.

Materials:

-

This compound

-

POI ligand with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the POI ligand (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add DCC or EDC (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling

If the POI ligand has an amine functionality, an amide bond can be formed with a carboxylic acid derivative of the linker. First, the hydroxyl group of the linker needs to be converted to a carboxylic acid.

Step 1: Oxidation of the Linker

Materials:

-

This compound

-

Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent

-

Acetone

Procedure:

-

Dissolve the linker in acetone and cool to 0 °C.

-

Slowly add Jones reagent until the orange color persists.

-

Stir for 1-2 hours at 0 °C.

-

Quench the reaction with isopropanol.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the carboxylic acid derivative of the linker.

Step 2: Amide Coupling with HATU

Materials:

-

Carboxylic acid derivative of the linker

-

POI ligand with an amine group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid derivative of the linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.

-

Add the POI ligand (1.2 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 4: Click Chemistry

This powerful and versatile method can be used if the POI ligand and the linker are functionalized with an alkyne and an azide, respectively (or vice versa).

Step 1: Functionalization of the Linker with an Azide

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Sodium azide (NaN₃)

-

Anhydrous DCM and DMF

Procedure:

-

First, convert the hydroxyl group to a good leaving group (mesylate or tosylate). Dissolve the linker (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C.

-

Slowly add MsCl or TsCl (1.2 eq) and stir for 2-4 hours.

-

Wash the reaction with water and brine, dry, and concentrate.

-

Dissolve the resulting mesylate or tosylate in DMF and add NaN₃ (3.0 eq).

-

Heat the reaction to 60-80 °C and stir overnight.

-

After cooling, dilute with water and extract the azido-linker.

-

Purify by column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azido-functionalized linker

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water mixture

Procedure:

-

Dissolve the azido-linker (1.0 eq) and the alkyne-POI ligand (1.0 eq) in a mixture of tert-butanol and water.

-

Add a freshly prepared solution of sodium ascorbate (0.3 eq) in water.

-

Add a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract the product with an organic solvent.

-

Purify the PROTAC by column chromatography or preparative HPLC.

Caption: General workflow for PROTAC synthesis.

Biological Evaluation of the PROTAC

Once the PROTAC has been synthesized and purified, a series of biological assays are necessary to confirm its activity and characterize its properties.

Protocol 1: Assessment of Protein Degradation by Western Blotting

This is the most direct method to determine if the PROTAC is inducing the degradation of the target protein.

Materials:

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Protease and phosphatase inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. This needs to be optimized for each cell line.[13][14]

-

PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 24 hours). Include a DMSO-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the DMSO control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).[15][16]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Materials:

-

Cancer cell line

-

96-well plates

-

PROTAC stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).[17][18]

-

PROTAC Treatment: The next day, treat the cells with a range of PROTAC concentrations for a desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[19]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Protocol 3: Target Engagement Assay (NanoBRET™)

This assay confirms that the PROTAC is binding to its intended target within the living cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmid encoding the POI fused to NanoLuc® luciferase

-

Transfection reagent

-

NanoBRET™ tracer for the POI

-

PROTAC stock solution

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer

Procedure:

-

Transfection: Transfect the cells with the POI-NanoLuc® fusion plasmid and seed them into a 96-well plate.[20]

-

PROTAC and Tracer Addition: After 24 hours, treat the cells with the PROTAC at various concentrations, followed by the addition of the NanoBRET™ tracer at its optimized concentration.[20][21]